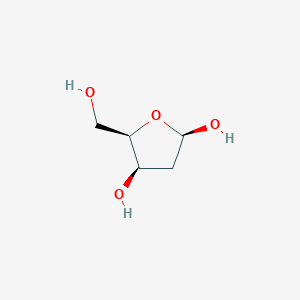

2-Deoxy-I(2)-D-threo-pentofuranose

Description

Contextualization within Deoxysugar Biochemistry and Glycobiology

Deoxysugars are fundamental components of a wide array of biologically significant molecules, including nucleic acids, antibiotics, and cellular antigens. The absence of a hydroxyl group at the C-2 position, as seen in 2-Deoxy-D-threo-pentofuranose (also known as 2-deoxy-D-xylose), profoundly influences the sugar's chemical reactivity and its recognition by enzymes. This structural alteration is central to its role in various biochemical processes.

In the realm of deoxysugar biochemistry, 2-Deoxy-D-threo-pentofuranose serves as a valuable tool for elucidating metabolic pathways. For instance, it is known to be metabolized by certain bacteria, particularly in anaerobic conditions. biosynth.com The study of its metabolism in microorganisms like Caulobacter crescentus has shed light on novel pathways for D-xylose degradation. asm.org These pathways are of significant interest for biotechnological applications, such as the production of biofuels and other valuable compounds from lignocellulosic biomass. researchgate.netmdpi.comencyclopedia.pub

Within glycobiology, which examines the structure, biosynthesis, and biology of saccharides, 2-Deoxy-D-threo-pentofuranose and its derivatives have been investigated for their effects on the synthesis of glycoconjugates. nih.gov Glycoconjugates, such as glycoproteins and glycolipids, are crucial for cell-cell recognition, signaling, and immune responses. The incorporation or inhibition by deoxysugar analogs can modulate these vital cellular functions. Research has shown that analogs of 2-acetamido-2-deoxy-D-xylose can inhibit glycoconjugate biosynthesis, highlighting the potential of such compounds to interfere with cellular processes that rely on these complex carbohydrates. nih.gov

Academic Significance and Research Gaps

The academic significance of 2-Deoxy-D-threo-pentofuranose stems from its diverse and potent biological activities. It has been shown to be highly chemotactic, capable of inducing the migration of cells. biosynth.com Furthermore, in vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. biosynth.com This anti-cancer potential is thought to be linked to its ability to bind to mitochondria and inhibit cytochrome oxidase. biosynth.com The compound has also exhibited angiogenic effects by stimulating the proliferation and migration of endothelial cells. biosynth.com

Despite these promising findings, significant research gaps remain. A primary challenge lies in the stereoselective synthesis of 2-deoxysugars, including 2-Deoxy-D-threo-pentofuranose. acs.org Developing efficient and highly selective synthetic methods is crucial for producing sufficient quantities of the pure compound for further biological evaluation.

Moreover, while initial studies have pointed to its anti-cancer and angiogenic properties, the precise molecular mechanisms underlying these activities are not fully understood. Elucidating the specific signaling pathways and molecular targets of 2-Deoxy-D-threo-pentofuranose is a critical area for future investigation. The full spectrum of its biological activities and its potential roles in various physiological and pathological processes remain largely unexplored. For instance, while its metabolism in some bacteria is known, its effects on a wider range of microorganisms and on mammalian cells require more in-depth study. The long-term effects and the potential for developing resistance in cancer cells are also areas that warrant further research.

Overview of Current Research Trajectories

Current research on 2-Deoxy-D-threo-pentofuranose and its analogs is proceeding along several key trajectories. One major focus is on the synthesis of novel derivatives and analogs to enhance their biological activity and specificity. For example, the synthesis of 4-deoxy analogues of 2-acetamido-2-deoxy-D-xylose has been pursued to create more potent inhibitors of glycoconjugate biosynthesis. nih.gov Similarly, the synthesis of 2'-deoxy-β-threo-pentofuranosyl nucleosides has been explored for potential antiviral activities. researchgate.net

Another significant research direction is the investigation of its therapeutic potential, particularly in oncology. The ability of 2-Deoxy-D-threo-pentofuranose to induce apoptosis in cancer cells is a major driver of this research. biosynth.com Studies are likely to focus on its efficacy in various cancer models, both in vitro and in vivo, and on combination therapies with existing anticancer drugs. The pro-angiogenic properties of related deoxy sugars are also being explored for applications in wound healing and tissue regeneration. mdpi.com

Furthermore, the use of 2-Deoxy-D-threo-pentofuranose and its metabolic pathways in biocatalysis and metabolic engineering represents a growing area of interest. The enzymatic synthesis of 2-deoxy-L-xylose using 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) showcases the potential for producing valuable deoxysugars through biological methods. researchgate.net By harnessing and engineering microbial metabolic pathways, researchers aim to develop sustainable methods for the production of biofuels and specialty chemicals from renewable resources like D-xylose. researchgate.netmdpi.comencyclopedia.pub

Structure

2D Structure

3D Structure

Properties

CAS No. |

1204582-48-8 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2R,4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |

InChI Key |

PDWIQYODPROSQH-UOWFLXDJSA-N |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1O)CO)O |

Canonical SMILES |

C1C(C(OC1O)CO)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Deoxy I 2 D Threo Pentofuranose

Enzymatic Pathways of Formation and Interconversion

The biosynthesis of 2-deoxypentoses is intrinsically linked to central carbohydrate metabolism. The primary route for the formation of the phosphorylated precursor to these sugars is a reversible aldol (B89426) condensation reaction.

Identification and Characterization of Key Enzymes

The key enzyme responsible for the synthesis of the phosphorylated precursor to 2-deoxypentoses is 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA; EC 4.1.2.4) . This enzyme is a class I aldolase and is found across all kingdoms of life. DERA catalyzes the reversible aldol reaction between acetaldehyde (B116499) and D-glyceraldehyde-3-phosphate to produce 2-deoxy-D-erythro-pentose-5-phosphate. While DERA is well-characterized for its role in producing the erythro isomer, there is a lack of direct scientific evidence demonstrating its synthesis of the threo isomer.

The potential for interconversion between the erythro and threo isomers could theoretically be mediated by an epimerase . However, specific epimerases acting on 2-deoxypentoses have not been extensively characterized in the scientific literature.

Once the phosphorylated form of the sugar is synthesized, its conversion to the non-phosphorylated 2-Deoxy-D-threo-pentofuranose would require the action of a phosphatase . Various non-specific phosphatases present in the cell could potentially catalyze this dephosphorylation step.

Substrate Specificity and Reaction Mechanisms

The catalytic mechanism of DERA is well-established and involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. The enzyme exhibits a degree of promiscuity, accepting a range of aldehyde substrates in place of its natural substrates. This property has been exploited for various biocatalytic applications.

Table 1: Substrate Specificity of 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)

| Substrate Type | Natural Substrate | Alternative Substrates | Stereochemical Outcome |

| Donor | Acetaldehyde | Propionaldehyde, Acetone, Fluoroacetone | Not applicable |

| Acceptor | D-Glyceraldehyde-3-phosphate | Non-phosphorylated aldehydes, various other aldehydes | Predominantly (S)-configuration at the newly formed stereocenter, leading to the erythro isomer of the product. |

Precursor Utilization and Regulation

The biosynthesis of 2-deoxypentoses is dependent on the availability of precursors derived from central metabolic pathways. The two key precursors for the DERA-catalyzed reaction are:

Acetaldehyde: This two-carbon compound can be generated from various metabolic routes, including the metabolism of ethanol (B145695) and threonine.

D-Glyceraldehyde-3-phosphate: This three-carbon intermediate is a central molecule in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

The regulation of DERA expression is often linked to the cellular demand for deoxynucleosides. In many bacteria, the gene for DERA is part of the deo operon, which is induced in the presence of deoxynucleosides, allowing the cell to utilize them as a carbon and energy source.

Catabolic Routes and Degradation Products

The catabolism of 2-deoxy-D-ribose (erythro isomer) has been elucidated and proceeds through an oxidative pathway. It is plausible that the threo isomer, if present, might be catabolized via a similar route, although specific studies are lacking.

The established catabolic pathway for 2-deoxy-D-ribose involves the following key steps:

Oxidation: 2-deoxy-D-ribose is oxidized to 2-deoxy-D-ribonate.

Further Oxidation: 2-deoxy-D-ribonate is further oxidized to 2-keto-3-deoxy-D-gluconate.

Cleavage: The resulting six-carbon intermediate is then cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which can enter central metabolism.

An alternative proposed pathway suggests cleavage to acetyl-CoA and glyceryl-CoA. biorxiv.org

Table 2: Proposed Intermediates and Enzymes in the Catabolism of 2-Deoxy-D-ribose

| Step | Intermediate | Enzyme (Putative) |

| 1 | 2-Deoxy-D-ribonate | Deoxyribose dehydrogenase |

| 2 | 2-Keto-3-deoxy-D-gluconate | Deoxyribonate dehydratase |

| 3 | Pyruvate and D-Glyceraldehyde-3-phosphate | 2-Keto-3-deoxy-D-gluconate aldolase |

It is important to reiterate that this pathway has been characterized for the erythro isomer, and the catabolic fate of 2-Deoxy-D-threo-pentofuranose remains to be experimentally determined.

Structural Biology and Conformational Dynamics of 2 Deoxy I 2 D Threo Pentofuranose

Furanose Ring Conformation and Pseudorotation Cycles

The five-membered furanose ring of 2-Deoxy-D-threo-pentofuranose is inherently non-planar. Its conformational flexibility is best described by the concept of pseudorotation, a continuous cycle of puckered conformations. The two most prominent conformations are the envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the twist (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. These conformations are not static but exist in a dynamic equilibrium.

Analysis of Conformational Preferences in Solution and Solid State

Direct experimental data on the solid-state or solution conformation of free 2-Deoxy-D-threo-pentofuranose is scarce. However, computational studies on its nucleoside derivatives, such as threocytidine, provide significant insights. Density Functional Theory (DFT) calculations on α-L-threofuranosyl nucleosides reveal a preference for specific puckering states. nih.gov

For instance, in the gas phase, the furanoid ring of threocytidine with hydroxyl groups at the 2' and 3' positions, as well as with a 3'-phosphate group, preferentially adopts a conformation in the southern range of the pseudorotation wheel, akin to that found in B-type DNA. nih.gov Conversely, when a phosphate (B84403) group is at the 2' position or when both hydroxyls are replaced by methoxy (B1213986) groups, the ring favors a northern pucker, similar to A-type DNA and RNA helices. nih.gov This indicates a delicate interplay of substituent effects on the conformational equilibrium.

It is important to note that crystal packing forces in the solid state can lock the molecule into a single conformation, which may not be the most stable form in solution. The lack of crystal structure data for the free sugar, however, makes direct comparison impossible.

Influence of Substituents and Anomeric Effects on Conformation

Substituents on the furanose ring play a pivotal role in dictating its conformational preferences. In threofuranosyl nucleosides, the orientation of the nucleobase relative to the sugar ring (defined by the glycosidic torsion angle, χ) and the puckering of the sugar are intrinsically linked. DFT studies have identified three energy minima for the rotation around the C1'-N1 bond: high-anti, anti, and syn. nih.gov The high-anti orientation is generally the most stable, irrespective of the substituents at the 2' and 3' positions. nih.gov

Intramolecular hydrogen bonds and the anomeric effect of phosphate groups significantly influence these conformational preferences. nih.gov The anomeric effect, a stereoelectronic phenomenon, describes the tendency of an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, which can be counterintuitive to steric considerations. In threofuranosyl nucleosides, the presence and position of phosphate groups can modulate the anomeric effect, thereby influencing the sugar pucker. nih.gov

Molecular Interactions with Biomolecules

The unique stereochemistry of 2-Deoxy-D-threo-pentofuranose dictates how its nucleoside and nucleotide analogues interact with biological macromolecules, particularly enzymes like polymerases.

Binding Site Analysis in Enzyme-Substrate Complexes

The ability of threosyl nucleotides to be recognized and incorporated by DNA and RNA polymerases has been a subject of significant research, especially in the context of TNA as a potential progenitor of RNA. Studies have shown that enzymes such as Vent (exo-) DNA polymerase and HIV reverse transcriptase can incorporate threosyl nucleoside triphosphates (tNTPs), albeit with lower efficiency compared to their natural deoxyribonucleotide counterparts. nih.gov Kinetic analyses reveal increased Michaelis constants (Km) and decreased catalytic rates (kcat) for tTTP incorporation, indicating a less optimal fit within the enzyme's active site. nih.gov

Structural studies of polymerase-TNA complexes are crucial for understanding these interactions. Although a crystal structure of a polymerase with a 2-Deoxy-D-threo-pentofuranose substrate is not available, studies on related TNA systems suggest that the altered sugar pucker and the different trajectory of the phosphate backbone of TNA necessitate structural adjustments within the polymerase active site for recognition and catalysis. The development of 2'-deoxy-α-L-threofuranosyl nucleoside 3'-triphosphates as chain-terminating reagents is a step towards trapping polymerases in a catalytically active conformation for crystallographic studies.

Non-covalent Interactions in Nucleoside and Nucleotide Analogues

The stability of nucleic acid duplexes is governed by a network of non-covalent interactions, including hydrogen bonding between base pairs and base stacking. TNA can form stable, antiparallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands. The thermodynamic stability of these duplexes is comparable to that of natural DNA duplexes. chinesechemsoc.org

Stereochemical Implications for Biological Recognition

The stereochemistry of the pentose (B10789219) sugar is a critical determinant for biological recognition. The replacement of the natural D-erythro configuration with the D-threo configuration in a nucleotide has profound implications. While TNA can engage in Watson-Crick base pairing, its ability to act as a substrate for natural polymerases is compromised. nih.gov This suggests that the precise stereochemical arrangement of the hydroxyl groups and the resulting sugar pucker in deoxyribose are finely tuned for optimal interaction with the active sites of these enzymes.

However, the fact that TNA can be recognized at all by some polymerases and can form stable duplexes with natural nucleic acids highlights a degree of structural plasticity in biological recognition. nih.gov This has fueled speculation about TNA's potential role in a prebiotic world as a simpler genetic material. The development of engineered TNA polymerases that can efficiently synthesize and reverse transcribe TNA demonstrates that the constraints of biological recognition can be overcome through directed evolution.

Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of 2-Deoxy-D-threo-pentofuranose and Analogues

The precise three-dimensional arrangement of atoms in 2-Deoxy-D-threo-pentofuranose is critical for its biological function. Stereoselective synthesis, which controls the formation of specific stereoisomers, is therefore paramount.

A common strategy for the stereoselective synthesis of this and related compounds involves using readily available chiral starting materials. D- and L-arabinose are frequently used as they are commercially available and can be functionalized in a straightforward manner. nih.gov For instance, arabinose can be converted into derivatives like 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-D-threo-pentofuranose, which serve as versatile intermediates for further chemical transformations. nih.gov

Another powerful method involves the iodine-induced cyclization of alkenyl sulfanyl (B85325) derivatives obtained from furanoses. nih.gov This approach allows for the highly regio- and stereoselective synthesis of 2-deoxy-2-iodo-glycosides, which are precursors to 2-deoxy-oligosaccharides. nih.gov The reaction typically yields products with a cis relationship between the iodine at the C-2 position and the alkoxy group at the C-3 position. nih.gov These 2-deoxy-2-iodo-glycosides can then act as efficient glycosyl donors to form oligosaccharides with a trans configuration relative to the C-2 iodine. nih.gov

Furthermore, the synthesis of 2'-deoxy-β-D-threo-pentofuranosyl nucleosides has been achieved through a Barton-type deoxygenation. researchgate.net This process starts with selectively protected β-D-xylofuranosyl nucleosides, which are treated with phenyl chlorothionocarbonate. researchgate.net The resulting 2'-O-phenoxythiocarbonyl esters are then reduced using tributylstannane to yield the desired 2'-deoxy-β-D-threo-pentofuranosyl nucleosides after deprotection. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering an efficient route to complex molecules like 2-Deoxy-D-threo-pentofuranose and its derivatives. Enzymes, with their inherent stereospecificity, can catalyze reactions that are often challenging to achieve through purely chemical means.

One notable example is the use of aldolases. KDO-aldolase, for instance, can catalyze the aldolytic cleavage of 2-keto-3-deoxy-D-gluconate, and this enzymatic activity can be harnessed for synthetic purposes. umich.edu The general applicability of this enzymatic approach has been demonstrated in the synthesis of 2-keto-3-deoxy-onic acids. umich.edu

Penicillin acylase from Alcaligenes faecalis is another enzyme employed in chemoenzymatic synthesis, particularly for producing 2,5-diketomorpholine derivatives, which are valuable biologically active compounds. google.com The process involves the enzyme-catalyzed reaction of components like chloroacetic acid amide and D,L-phenylalanine. google.com

Total Synthesis and Semisynthesis Strategies

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a route to 2-Deoxy-D-threo-pentofuranose and its analogues that is independent of natural sources. One such approach starts from D-arabinose, which is converted to 3-deoxy-D-threo-pentofuranose 5-phosphate through a multi-step process involving selective protection of hydroxyl groups, deoxygenation at the third carbon, and subsequent phosphorylation. researchgate.net

Semisynthesis, on the other hand, utilizes a naturally occurring starting material that already contains a significant portion of the target molecule's structure. For example, 2-deoxy-D-glucose has been synthesized from D-glucal through a process involving haloalkoxylation, reduction, and hydrolysis. google.com Similarly, L-arabinose can be converted to 2-deoxy-L-ribose through reductive rearrangement of an arabinopyranosyl bromide intermediate. google.com The conversion of readily available inosine (B1671953) into 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA) is another example of a semisynthetic strategy. nih.gov

Preparation of Isotopic and Fluorescently Labeled Probes for Research

To study the metabolic pathways and mechanisms of action of 2-Deoxy-D-threo-pentofuranose and its derivatives, researchers often use isotopically or fluorescently labeled versions of these molecules.

Isotopically labeled compounds, such as those containing ¹³C, are valuable tools in metabolic research and can be used in techniques like MRI and MS/MS screening. For instance, 2-deoxy-D-glucose labeled with ¹³C at the first carbon position (1-¹³C) is commercially available for such studies. eurisotop.com The synthesis of these labeled compounds often follows established synthetic routes, incorporating the isotope at a specific step.

While specific examples for the fluorescent labeling of 2-Deoxy-D-threo-pentofuranose were not detailed in the provided search results, the general principle involves attaching a fluorescent molecule (a fluorophore) to the sugar. This allows researchers to visualize the location and movement of the sugar within biological systems using fluorescence microscopy and other related techniques.

Synthesis of Functionalized Derivatives for Activity-Structure Relationship Studies

To understand how the structure of 2-Deoxy-D-threo-pentofuranose relates to its biological activity, chemists synthesize a variety of functionalized derivatives and study their effects. These structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents.

For example, 2,6-disubstituted-(2-deoxy-β-D-erythro-pentofuranosyl)purines have been synthesized to explore their biological activities. nih.gov Similarly, the synthesis of 2,5-dihydrofuran (B41785) derivatives has been undertaken to evaluate their potential as anticancer agents. nih.gov In another study, N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and shown to be potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for cancer therapy. nih.gov

The synthesis of C-nucleosides, where the sugar is attached to the base via a carbon-carbon bond instead of a carbon-nitrogen bond, is another area of interest. For example, 2-deoxy-D-ribose has been converted into various C-(2'-deoxyribonucleosides), such as 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine. nih.gov These modifications can lead to compounds with altered biological properties.

Roles in Biological Systems and Cellular Processes Excluding Clinical/therapeutic

Involvement in Nucleic Acid Metabolism and DNA Biogenesis

The defining characteristic of 2-Deoxy-D-threo-pentofuranose in a biological context is its non-natural "threo" configuration, which contrasts with the "erythro" configuration of the 2-deoxy-D-ribose that forms the backbone of DNA. This structural difference is paramount, as the enzymes of nucleic acid metabolism, such as DNA polymerases, are exquisitely selective for their natural substrates. youtube.com Consequently, 2-Deoxy-D-threo-pentofuranose is not a substrate for and does not participate in DNA biogenesis. Research in this area, therefore, focuses on its potential role in the prebiotic world and its synthetic incorporation into nucleic acid analogs.

The question of how 2-deoxy-D-ribose became the exclusive sugar of DNA is a central puzzle in understanding the origin of life. Studies exploring the prebiotic synthesis of pentose (B10789219) sugars have shown that under certain conditions, various isomers, including the "threo" form, could have been generated. For instance, research has demonstrated that proteinogenic amino esters can promote the selective formation of 2-deoxy-D-ribose over its threo diastereomer, 2-deoxy-D-threopentose. rsc.orgresearchgate.net This suggests that while both forms may have been present on the early Earth, a selection mechanism favored the "erythro" isomer that life utilizes today. rsc.orgresearchgate.net

The synthesis of threose, the four-carbon sugar that is a precursor to threo-nucleotides, is considered prebiotically plausible, potentially arising from the reaction of two glycolaldehyde (B1209225) molecules. acs.orgoup.comoup.com This simplicity has led to the consideration of threose nucleic acid (TNA) as a potential progenitor to RNA. acs.orgresearchgate.net

While not occurring naturally, chemists have successfully synthesized nucleosides and nucleotides containing the threo-pentofuranose sugar. This has led to the creation of "threo-nucleic acid" (TNA), an artificial genetic polymer. acs.orgresearchgate.net TNA exhibits remarkable properties, including the ability to form stable, Watson-Crick base-paired duplexes with itself, as well as with DNA and RNA. acs.orgresearchgate.net This cross-pairing capability suggests that genetic information could potentially be exchanged between these different types of nucleic acids. oup.com

However, the polymerization of threo-nucleotides is not as efficient as their natural counterparts. Nonenzymatic primer extension experiments have shown that the incorporation of multiple sequential threo-nucleotides is much slower than that of ribonucleotides. oup.com The rate of primer extension is significantly hindered when using activated threo-nucleotide monomers, partly due to the slower formation of the necessary imidazolium-bridged intermediate. oup.com Interestingly, while the copying of a TNA template is slow, an RNA primer can be extended across a single threo-nucleotide in a template with only a modest decrease in rate. oup.com This has led to the hypothesis that if threo-nucleotides were present in the primordial soup, they could have been gradually diluted out through successive replication cycles, leading to the dominance of RNA. acs.org

Participation in Cellular Signaling Pathways

There is currently no evidence to suggest that 2-Deoxy-D-threo-pentofuranose participates in cellular signaling pathways. Its unnatural stereochemistry likely prevents it from being recognized and utilized by the enzymes involved in such processes.

Interactions with Microbial and Viral Metabolism

The interactions of 2-Deoxy-D-threo-pentofuranose with microbial and viral metabolism are not extensively characterized, primarily because it is not a natural substrate. However, research into related "threo" sugar derivatives provides some insights.

The central metabolic pathway of glycolysis is highly specific for glucose and its immediate derivatives. It is unlikely that 2-Deoxy-D-threo-pentofuranose would be a substrate for the enzymes of glycolysis.

In the context of glycosylation, the process of attaching sugar moieties to proteins and lipids, the enzymes involved (glycosyltransferases) are also highly specific for their nucleotide sugar donors. nih.gov While there is no direct evidence of 2-Deoxy-D-threo-pentofuranose being incorporated into glycans, studies on other "threo" sugars are informative. For example, in the biosynthesis of certain bacterial polysaccharides, CDP-6-deoxy-L-threo-D-glycero-hexulose is a known intermediate. nih.govnih.gov This indicates that enzymes capable of processing "threo" configurations do exist in some biological contexts, although this is distinct from the pentose sugar . The general mechanism of glycosylation involves the enzymatic transfer of a monosaccharide from an activated nucleotide sugar to an acceptor molecule. nih.gov

Interactive Data Tables

Table 1: Comparison of Nucleic Acid Properties

| Property | DNA (Deoxyribose) | RNA (Ribose) | TNA (Threose) |

|---|---|---|---|

| Sugar Pucker | C2'-endo | C3'-endo | - |

| Backbone Repeat | 6 atoms | 6 atoms | 5 atoms |

| Self-Pairing | Yes | Yes | Yes acs.orgresearchgate.net |

| Cross-Pairing w/ DNA | - | Yes | Yes acs.orgresearchgate.net |

| Cross-Pairing w/ RNA | Yes | - | Yes acs.orgresearchgate.net |

| Enzymatic Synthesis | Yes | Yes | No (requires engineered polymerases) oup.comoup.com |

| Non-enzymatic Polymerization Rate | - | Faster | Slower oup.com |

Sophisticated Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. In the context of metabolomics, HRMS can identify and quantify small molecules like 2-Deoxy-D-threo-pentofuranose within complex biological mixtures.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of molecules. In these experiments, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. While specific fragmentation data for 2-Deoxy-D-threo-pentofuranose is not extensively documented in publicly available literature, general fragmentation patterns for deoxypentoses can be inferred. The fragmentation of its isomer, 2-deoxy-D-erythro-pentose (2-deoxy-D-ribose), often involves neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the parent ion. These losses correspond to cleavages of the pentose (B10789219) ring and its substituents. The resulting fragment ions provide valuable information about the structure of the original molecule. For instance, in negative ion mode, a deprotonated 2-deoxy-D-ribose 1-phosphate molecule with a precursor m/z of 213 fragments to produce major peaks at m/z 78.9 and 97.1. nih.gov

Table 1: Illustrative Fragmentation Data for a 2-Deoxypentose Phosphate (B84403) Isomer (Data shown is for 2-deoxy-alpha-D-ribose 1-phosphate, an isomer of the subject compound's phosphate derivative)

| Precursor Ion (m/z) | Collision Energy (V) | Major Fragment Ions (m/z) | Relative Intensity (%) |

|---|---|---|---|

| 213.0 [M-H]⁻ | 30 | 78.900 | 100 |

| 213.0 [M-H]⁻ | 30 | 97.100 | 8.17 |

| 213.0 [M-H]⁻ | 40 | 78.900 | 100 |

| 213.0 [M-H]⁻ | 40 | 97.200 | 3.44 |

Differentiating between isomers, such as 2-Deoxy-D-threo-pentofuranose and its more common counterpart 2-Deoxy-D-erythro-pentofuranose (2-deoxy-D-ribose), presents a significant analytical challenge because they have the same mass. nih.gov Advanced mass spectrometry techniques are often required to distinguish them. lcms.czplu.mx

One such technique is ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size, shape, and charge. nih.gov Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation prior to mass analysis.

Another approach involves derivatization to create structurally distinct products that yield unique fragmentation patterns. Additionally, techniques like ultraviolet photodissociation (UVPD) can sometimes produce diagnostic fragments for structurally similar isomers where conventional collision-induced dissociation fails. lcms.cz The analysis of halide adducts in tandem mass spectrometry has also been shown to generate diagnostic fragment ions that can distinguish between structural isomers of sugars. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural analysis of 2-Deoxy-D-threo-pentofuranose. In solution, this sugar exists in equilibrium between its α and β anomeric forms and an open-chain form. nih.gov The chemical shifts (δ) and coupling constants (J) of the protons and carbons are sensitive to their local electronic environment and spatial orientation.

The furanose ring is not planar and adopts various puckered conformations, typically described as envelope (E) or twist (T) forms. The magnitudes of the proton-proton coupling constants (³JHH) between adjacent protons on the furanose ring are particularly informative for determining the ring's conformation, as described by the Karplus equation. For example, analysis of ¹H and ¹³C NMR data for related 2-deoxypentoses has shown that the C2' carbon often exhibits greater flexibility, indicating rapid puckering motions. nih.gov The equilibrium between different conformations can be influenced by factors such as solvent and temperature. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for 2-Deoxy-D-ribose (an isomer) (This data illustrates the complexity of NMR spectra for deoxypentoses due to anomeric mixtures)

| Proton | Chemical Shift (ppm) - Anomer 1 | Chemical Shift (ppm) - Anomer 2 |

|---|---|---|

| H1' | 5.300 | 4.800 |

| H2'a | 2.010 | 1.970 |

| H2'b | 1.800 | 1.724 |

| H3' | 4.120 | 3.960 |

| H4' | 3.930 | 3.860 |

| H5'a/b | 3.780 | 3.696 |

While 1D NMR provides essential data, the spectra of sugars can be complex due to overlapping signals. Advanced two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of all proton and carbon signals. youtube.comiranchembook.ir

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to trace the proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and the three-dimensional conformation of the molecule in solution.

By combining the information from these 2D NMR experiments, a complete and detailed structural map of 2-Deoxy-D-threo-pentofuranose in solution can be constructed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, including exact bond lengths, bond angles, and the conformation of the furanose ring.

Table 3: Crystallographic Data for a 2-Deoxy-D-threo-pentofuranose Derivative (Data for 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₀O₆S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules per Unit Cell (Z) | 8 (two independent molecules) |

| Furanose Ring Conformation (Molecule A) | Twisted (⁴T₃) |

| Furanose Ring Conformation (Molecule B) | Envelope (⁴E) |

Circular Dichroism and Vibrational Spectroscopy for Solution-Phase Conformation

The determination of the three-dimensional structure of flexible molecules like 2-Deoxy-D-threo-pentofuranose in solution is a significant challenge in stereochemistry. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that provide detailed insights into the solution-phase conformation of chiral molecules. These methods are particularly sensitive to the spatial arrangement of atoms and functional groups, making them ideal for studying the conformational preferences of the furanose ring.

Circular dichroism relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or CD signal, is highly sensitive to the molecule's three-dimensional structure. In the case of 2-Deoxy-D-threo-pentofuranose, the electronic transitions of its chromophores, primarily the hydroxyl and ether groups on the furanose ring, will give rise to a characteristic CD spectrum. The sign and intensity of the CD bands are directly related to the puckering of the furanose ring and the orientation of the hydroxyl groups.

Vibrational circular dichroism, a related technique, measures the differential absorption of left and right circularly polarized infrared light. VCD provides information about the stereochemistry of individual vibrational modes within the molecule. This technique is exceptionally well-suited for determining the absolute configuration and dominant conformations of chiral molecules in solution. For 2-Deoxy-D-threo-pentofuranose, VCD can probe the stretching and bending vibrations of C-H, C-O, and O-H bonds, which are sensitive to the conformational state of the five-membered ring.

The analysis of CD and VCD spectra is often coupled with quantum chemical calculations, such as Density Functional Theory (DFT), to provide a detailed picture of the conformational landscape. dtic.mil This computational approach typically involves a thorough conformational search to identify all possible low-energy structures of the molecule. For each stable conformer, the theoretical CD and VCD spectra are calculated. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra, which can then be compared to the experimental spectrum to determine the relative populations of the different conformers in solution.

Detailed Research Findings

Conformational Search: A computational search for all possible ring puckers and side-group orientations of 2-Deoxy-D-threo-pentofuranose would be performed. This would likely identify several low-energy conformers.

DFT Optimization and Frequency Calculations: The geometries of these conformers would be optimized, and their vibrational frequencies and rotational strengths calculated using DFT.

Spectral Simulation: The calculated data would be used to simulate the CD and VCD spectra for each conformer.

Experimental Measurement: The experimental CD and VCD spectra of 2-Deoxy-D-threo-pentofuranose in a suitable solvent would be recorded.

Comparison and Conformational Assignment: By comparing the experimental spectra with the simulated spectra of the various conformers, the predominant solution-phase conformation(s) can be identified.

The expected findings would provide a detailed understanding of the conformational equilibrium of the furanose ring, for instance, the preference for an envelope (E) or twist (T) pucker, and the favored orientations of the hydroxyl groups.

Below are illustrative data tables representing the kind of results that would be generated in such a study.

Table 1: Hypothetical Low-Energy Conformers of 2-Deoxy-D-threo-pentofuranose and their Calculated Properties

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | ²E | 0.00 | 45.2 |

| 2 | E₂ | 0.25 | 29.8 |

| 3 | ³T₂ | 0.80 | 15.5 |

| 4 | ⁰E | 1.50 | 9.5 |

This table showcases a hypothetical distribution of stable conformers. The relative energies and resulting Boltzmann populations indicate which structures are most likely to be present in solution.

Table 2: Simulated Vibrational Frequencies and Rotational Strengths for a Dominant Conformer of 2-Deoxy-D-threo-pentofuranose

| Vibrational Mode | Frequency (cm⁻¹) | Dipole Strength (10⁻⁴⁰ esu²cm²) | Rotational Strength (10⁻⁴⁴ esu²cm²) |

| O-H stretch | 3650 | 150 | +5.2 |

| C-H stretch | 2980 | 80 | -2.1 |

| C-O stretch | 1150 | 250 | +8.9 |

| Ring deformation | 950 | 120 | -4.5 |

This table provides an example of the kind of detailed spectroscopic data that would be calculated for each conformer. The sign of the rotational strength in the VCD spectrum is a key indicator of the local stereochemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Deoxy-D-threo-pentofuranose. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the molecule's electronic structure, conformational preferences, and reactivity.

Detailed quantum chemical studies on the closely related isomer, 2-deoxy-β-D-erythro-pentofuranose, provide a framework for the types of analyses applicable to the threo isomer. colab.wsnih.gov For instance, calculations can predict the relative energies of different ring conformations (e.g., envelope and twist forms) and the orientation of the hydroxymethyl group. These conformational energies are crucial for understanding the molecule's behavior in solution and its ability to interact with biological macromolecules.

Key parameters derived from these calculations include bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional structure. Furthermore, quantum chemistry can be used to calculate NMR spin-spin coupling constants, which can then be compared with experimental data to validate the computed structures. colab.wsnih.gov The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), provide insights into the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Table 1: Representative Data from Quantum Chemical Calculations on Deoxy-Pentofuranose Isomers

| Calculated Property | Typical Values and Significance |

| Conformational Energies | Relative energies (in kcal/mol) of different ring puckers and side-chain rotamers, indicating the most stable forms in the gas phase or solution. |

| Bond Lengths and Angles | Precise geometric parameters that can reveal subtle structural distortions due to stereoelectronic effects. |

| NMR Coupling Constants | Calculated values (e.g., ³JHH) that are highly sensitive to dihedral angles and can be used to determine the predominant solution conformation. |

| Molecular Orbital Energies | HOMO-LUMO gap energy indicates the chemical reactivity and electronic transition properties of the molecule. |

Note: The data presented are illustrative and based on studies of related deoxy-pentofuranose isomers. Specific values for 2-Deoxy-D-threo-pentofuranose would require dedicated calculations.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 2-Deoxy-D-threo-pentofuranose and its interactions with biomolecules, such as proteins and nucleic acids, over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

In a typical MD simulation of 2-Deoxy-D-threo-pentofuranose interacting with a protein, the system is solvated in a box of water molecules to mimic physiological conditions. mdpi.comdtu.dk The simulation can reveal how the sugar binds to the protein's active site, the specific amino acid residues involved in the interaction, and the role of water molecules in mediating this binding. Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over the simulation time. mdpi.com

Radius of Gyration (Rg): To monitor the compactness of the protein and any conformational changes induced by ligand binding. mdpi.com

Hydrogen Bond Analysis: To identify the formation and lifetime of hydrogen bonds between the sugar and the protein, which are critical for binding affinity and specificity. mdpi.com

For example, a study on the interaction of 2-deoxy-D-glucose with the main protease of SARS-CoV-2 utilized MD simulations to elucidate the stability of the complex and the key interacting residues. mdpi.com A similar approach for 2-Deoxy-D-threo-pentofuranose could provide valuable information for understanding its biological roles or for designing inhibitors for enzymes that process this sugar.

Table 2: Key Outputs from Molecular Dynamics Simulations of a Sugar-Protein Complex

| Simulation Analysis | Information Gained |

| RMSD | Stability and convergence of the simulated system. |

| Rg | Conformational changes and compactness of the biomolecule upon ligand binding. |

| Hydrogen Bonds | Identification of key intermolecular interactions driving complex formation. |

| Binding Free Energy | Estimation of the affinity of the ligand for the protein. |

In Silico Modeling of Enzymatic Mechanisms and Specificity

Understanding how enzymes recognize and process 2-Deoxy-D-threo-pentofuranose is crucial for many areas of biochemistry and biotechnology. In silico modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, allows for the detailed investigation of enzymatic reaction mechanisms at an atomic level. mdpi.comnih.gov

In a QM/MM simulation, the region of the enzyme's active site where the chemical reaction occurs (involving the sugar substrate and key catalytic residues) is treated with a high-level quantum mechanics method. The rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. escholarship.org This approach enables the study of bond-breaking and bond-forming events, the identification of transition states, and the calculation of reaction energy barriers.

For carbohydrate-active enzymes (CAZymes), in silico modeling can elucidate complex catalytic itineraries. mdpi.comnih.gov For example, it can help distinguish between different proposed mechanisms, such as a Koshland-type double displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate. nih.gov By modeling the enzymatic processing of 2-Deoxy-D-threo-pentofuranose, researchers can gain insights into the enzyme's specificity for this particular sugar and the roles of individual amino acid residues in catalysis. This knowledge is invaluable for enzyme engineering and the design of specific inhibitors.

Ligand Design and Virtual Screening for Research Probes

The structure of 2-Deoxy-D-threo-pentofuranose can serve as a starting point for the design of novel ligands and research probes. Computational techniques such as ligand-based and structure-based virtual screening are instrumental in this process. nih.govresearchgate.net

In ligand-based virtual screening , the known structure of 2-Deoxy-D-threo-pentofuranose is used as a template to search large chemical databases for molecules with similar shapes and chemical features. researchgate.net This approach is useful when the three-dimensional structure of a target protein is unknown.

In structure-based virtual screening , if the structure of a protein that binds to 2-Deoxy-D-threo-pentofuranose is available, molecular docking can be used to screen libraries of compounds to identify those that are predicted to bind with high affinity to the protein's active site. nih.govnih.gov This method can help in the discovery of novel inhibitors or modulators of the target protein.

Furthermore, the principles of de novo protein design can be applied to create artificial proteins that specifically bind to 2-Deoxy-D-threo-pentofuranose. escholarship.orgnih.gov This involves designing a protein with a binding pocket that is complementary in shape and chemical properties to the sugar molecule. Such designed proteins can be used as research tools, for example, in biosensors or for the specific capture and detection of the compound.

Q & A

Q. How can researchers optimize the synthesis of 2-Deoxy-D-threo-pentofuranose to improve yield and purity?

Methodological Answer: Optimization requires systematic adjustments to reaction parameters. For example:

- Reagent stoichiometry : Use anhydrous conditions and controlled molar ratios (e.g., 1:1.5 molar ratio of substrate to alkylating agent) to minimize side reactions .

- Purification : Employ column chromatography with gradient elution (e.g., 1:3 ethyl acetate/hexane) to isolate the compound efficiently .

- Catalysts : Test phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Statistical design : Apply factorial experiments to identify critical variables (e.g., temperature, solvent polarity) affecting yield .

Q. What spectroscopic methods are most effective for confirming the structural integrity of 2-Deoxy-D-threo-pentofuranose?

Methodological Answer:

- NMR spectroscopy : Use and NMR to verify stereochemistry and anomeric configuration. For instance, the absence of a hydroxyl proton signal at C2 confirms deoxygenation .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., m/z 134.13 for CHO) .

- Polarimetry : Measure specific optical rotation to confirm enantiomeric purity, comparing results to literature values (e.g., [α] = +24°) .

Q. What are the key considerations in designing stability studies for 2-Deoxy-D-threo-pentofuranose under varying experimental conditions?

Methodological Answer:

- Environmental factors : Test stability under acidic (pH 3–5), basic (pH 8–10), and oxidative (HO) conditions using HPLC to monitor degradation .

- Thermal analysis : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

- Storage protocols : Compare lyophilized vs. solution-state stability over 6–12 months, documenting moisture sensitivity using Karl Fischer titration .

Advanced Research Questions

Q. How can stereochemical challenges in the synthesis of 2-Deoxy-D-threo-pentofuranose derivatives be addressed using modern catalytic methods?

Methodological Answer:

- Asymmetric catalysis : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control C3 and C4 stereocenters .

- Protecting group strategy : Temporarily shield hydroxyl groups with isopropylidene or benzyl ethers to direct regioselective functionalization .

- Kinetic resolution : Employ enzymatic methods (e.g., lipases) to separate diastereomers post-synthesis .

Q. What methodologies are recommended for resolving contradictions in experimental data related to the biological activity of 2-Deoxy-D-threo-pentofuranose analogs?

Methodological Answer:

- Data triangulation : Cross-validate bioactivity results (e.g., IC values) using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends, adjusting for variables like solvent polarity or cell line specificity .

- Mechanistic studies : Use isotopic labeling (e.g., -tagged compounds) to trace metabolic pathways and confirm target engagement .

Q. What strategies can be employed to integrate computational modeling with experimental data for predicting the reactivity of 2-Deoxy-D-threo-pentofuranose in novel reactions?

Methodological Answer:

- Quantum mechanics (QM) : Perform density functional theory (DFT) calculations to model transition states and predict regioselectivity in glycosylation reactions .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on conformational flexibility using AMBER or CHARMM force fields .

- Machine learning : Train models on existing kinetic data (e.g., reaction rates) to forecast yields for untested substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.